Cas no 2286-29-5 (Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate)
Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate
- 2-Propenoic acid,2-cyano-3-(4-methoxyphenyl)-, ethyl ester
- 2-(4-Methoxybenzylidene)-2-cyanoacetic acid ethyl ester
- 2-Cya
- 2-cyano-3-(4-methoxyphenyl)-2-propenoic acid ethyl ester
- 2-cyano-3-(4-methoxy-phenyl)-acrylic acid ethyl ester
- 2-propionic acid, 2-cyano-3-(4-methoxyphenyl) ethyl ester
- 3-(4-Methoxyphenyl)-2-cyanoacrylic acid ethyl ester
- ethyl 2-cyano-3-(4-methoxy)phenyl-2-propenoate
- ethyl 2-cyano-3-(4-methoxyphenyl)-2-propenoate
- ethyl 2-cyano-3-(4-methoxyphenyl)-prop-2-enecarboxylate
- 2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-, ethyl ester, (E)-
- 2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-, ethyl ester
- KJKGDEVERRGVFA-UHFFFAOYSA-N
- Ethyl alpha-cyano-4-methoxycinnamate
- SY019367
- Ethyl2-Cyano-3-(4-methoxyphenyl)acrylate
- 2-Cyano-3-(4-meth
- AC7721
- NSC406862
- 2J-048
- 2286-29-5
- 2017-87-0
- AKOS000360201
- NSC 406862
- ethyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
- NSC-406862
- SR-01000034957-1
- NSC-637284
- KJKGDEVERRGVFA-DHZHZOJOSA-N
- 2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-, ethyl ester, (2E)-
- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-2-propenoate #
- CS-0318331
- AI3-08518
- NSC637284
- Ethyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate
- ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
- SCHEMBL19988422
- Ethyl .alpha.-cyano-4-methoxycinnamate
- J-502014
- (E)-Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
- (E)-2-CYANO-3-(4-METHOXY-PHENYL)-ACRYLIC ACID ETHYL ESTER
- SR-01000034957
- ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate
- alpha-Cyano-4-methoxybenzeneacrylic acid ethyl ester
- STL069557
-
- MDL: MFCD00026849
- Inchi: 1S/C13H13NO3/c1-3-17-13(15)11(9-14)8-10-4-6-12(16-2)7-5-10/h4-8H,3H2,1-2H3/b11-8+
- InChI Key: KJKGDEVERRGVFA-DHZHZOJOSA-N
- SMILES: O(C)C1C=CC(/C=C(\C#N)/C(=O)OCC)=CC=1
Computed Properties
- Exact Mass: 231.09000
- Monoisotopic Mass: 231.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 59.3
Experimental Properties
- PSA: 59.32000
- LogP: 2.16528
Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851187-1g |
Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate |
2286-29-5 | ≥97% | 1g |
1,241.10 | 2021-05-17 | |
| TRC | E940888-50mg |
Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate |
2286-29-5 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E940888-100mg |
Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate |
2286-29-5 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E940888-500mg |
Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate |
2286-29-5 | 500mg |
$ 210.00 | 2022-06-05 | ||
| abcr | AB257892-1 g |
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, 95%; . |
2286-29-5 | 95% | 1g |
€187.10 | 2023-06-22 | |
| abcr | AB257892-5 g |
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, 95%; . |
2286-29-5 | 95% | 5g |
€478.80 | 2023-06-22 | |
| abcr | AB257892-25 g |
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, 95%; . |
2286-29-5 | 95% | 25g |
€1638.60 | 2023-06-22 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E88430-1g |
Ethyl (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate |
2286-29-5 | 97% | 1g |
¥1749.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E88430-250mg |
Ethyl (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate |
2286-29-5 | 97% | 250mg |
¥589.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E88430-5g |
Ethyl (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate |
2286-29-5 | 97% | 5g |
¥5819.0 | 2023-09-07 |
Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate Suppliers
Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate Related Literature
-
Arpita Paikar,Debasish Podder,Srayoshi Roy Chowdhury,Supriya Sasmal,Debasish Haldar CrystEngComm 2019 21 589
Additional information on Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate
Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate (CAS No. 2286-29-5): An Overview of Its Properties, Applications, and Recent Research Developments
Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate (CAS No. 2286-29-5) is a versatile organic compound with a wide range of applications in the fields of pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique molecular structure, which includes a cyano group, an ethyl ester, and a 4-methoxyphenyl substituent. These functional groups contribute to its reactivity and potential utility in various chemical processes.
The chemical formula of Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate is C13H13NO3, and it has a molecular weight of approximately 231.25 g/mol. The compound is typically a colorless to pale yellow liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water.
One of the key properties of Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate is its reactivity in various chemical reactions. The presence of the cyano group makes it an excellent precursor for the synthesis of nitriles, amides, and other nitrogen-containing compounds. Additionally, the ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further transformations to produce a variety of useful intermediates.
In the pharmaceutical industry, Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate has shown promise as an intermediate in the synthesis of drugs with diverse therapeutic applications. Recent research has focused on its potential use in the development of anti-inflammatory agents, antiviral drugs, and anticancer compounds. For example, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
In materials science, Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate has been explored for its potential use in the synthesis of advanced polymers and coatings. The unique combination of functional groups in this compound allows for the creation of materials with tailored properties such as enhanced mechanical strength, improved thermal stability, and increased resistance to environmental degradation. A recent study published in Polymer Chemistry demonstrated that copolymers containing Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate units exhibited excellent film-forming properties and were suitable for use in protective coatings.
The synthetic versatility of Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate has also made it an attractive target for researchers interested in developing new synthetic methodologies. Recent advances in catalytic processes have enabled more efficient and environmentally friendly routes to this compound. For instance, a study published in Green Chemistry in 2020 described a novel palladium-catalyzed cross-coupling reaction that allowed for the high-yield synthesis of Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate from readily available starting materials.
In addition to its applications in pharmaceuticals and materials science, Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate has been studied for its potential use as a chiral building block in asymmetric synthesis. The ability to control the stereochemistry during the synthesis of this compound can lead to the production of enantiomerically pure derivatives with enhanced biological activity. A recent review article published in Chemical Reviews highlighted several examples where chiral derivatives of Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate were used to synthesize biologically active molecules with improved therapeutic profiles.
The safety and environmental impact of Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate are important considerations for its industrial use. While this compound is generally considered safe when handled properly, it is important to follow standard safety protocols to minimize exposure risks. Environmental studies have shown that proper disposal methods can effectively mitigate any potential environmental impact associated with this compound.
In conclusion, Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate (CAS No. 2286-29-5) is a valuable compound with diverse applications across multiple industries. Its unique molecular structure and reactivity make it an attractive target for both academic research and industrial development. Ongoing research continues to uncover new possibilities for this compound, further expanding its potential impact on fields such as pharmaceuticals, materials science, and chemical synthesis.
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